molecular formula C14H22N2O B4549809 N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide CAS No. 61909-38-4

N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide

Cat. No.: B4549809
CAS No.: 61909-38-4
M. Wt: 234.34 g/mol
InChI Key: RFTOSORGCZHHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is a chemical compound of interest in medicinal chemistry and materials science, supplied strictly for research use only. This benzamide derivative features a dimethylaminopropyl side chain, a structure known to contribute to biological activity and polymer functionality. Researchers are exploring its potential as a versatile building block for the synthesis of more complex molecules . In biochemical research, structurally similar compounds with the dimethylaminopropyl group have demonstrated significant antimicrobial properties. The quaternary ammonium (QA) groups on this moiety can interact with and disrupt bacterial membranes, making such compounds valuable for developing new antimicrobial agents and studying bacterial resistance mechanisms . Furthermore, this chemical scaffold serves as a key precursor in polymer science. For instance, monomers with analogous structures are used in free-radical polymerization to create advanced functional hydrogels. These hydrogels can be templated using lyotropic liquid crystals to improve their mechanical properties by nearly tenfold, making them promising candidates for applications in drug delivery systems . The mechanism of action for this class of compounds often involves molecular interactions facilitated by the dimethylamino group, such as hydrogen bonding and electrostatic forces, which can enhance binding affinity to specific biological targets like enzymes and receptors . Researchers are investigating these interactions to probe disease pathways and develop novel therapeutic strategies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-12(2)10-13(9-11)14(17)15-6-5-7-16(3)4/h8-10H,5-7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOSORGCZHHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366960
Record name STK185726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61909-38-4
Record name STK185726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with N,N-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Drug Delivery Systems

Hydrogels for Drug Delivery:
N-[3-(Dimethylamino)propyl]-3,5-dimethylbenzamide can be utilized as a monomer to synthesize self-healing, pH-responsive hydrogels. These hydrogels are particularly beneficial in drug delivery applications due to their ability to release therapeutic agents in response to changes in pH, which can be tailored for specific conditions within the body .

Table 1: Properties of Hydrogels Synthesized with this compound

PropertyValue
pH ResponsivenessYes
Self-Healing CapabilityYes
Drug Release MechanismpH-Dependent
BiocompatibilityHigh

Gene Delivery Applications

Cationic Monomer for Gene Delivery:
The compound acts as a cationic monomer that can form complexes with nucleic acids, facilitating their intracellular delivery. Studies have shown that the efficiency of plasmid DNA (pDNA) delivery is influenced by the molecular weight and charge of the resulting polycations. This highlights the compound's role in developing tailored gene delivery systems that can improve transfection rates in various cell types .

Case Study: Gene Delivery Efficiency
In a study conducted by Wu et al. (2014), glucose-containing diblock polycations incorporating N-[3-(dimethylamino)propyl]methacrylamide were evaluated for their effectiveness in delivering pDNA to different cell types. The results indicated that modifications in molecular weight and charge significantly affected transfection efficiency, demonstrating the compound's versatility in gene therapy .

Biomedical Engineering

Biocompatible Coatings:
The compound is also explored for use in biocompatible coatings for medical devices. Its chemical properties allow it to form stable films that can enhance the biocompatibility of implants and devices used in medical applications. This is crucial for reducing rejection rates and improving patient outcomes .

Table 2: Applications of this compound in Biomedical Engineering

ApplicationDescription
Biocompatible CoatingsEnhances compatibility of medical implants
Responsive MaterialsDevelops materials that respond to physiological stimuli
AdhesivesUsed in creating strong, biocompatible adhesives for surgical applications

Innovative Formulations

Nanoparticle Formulations:
this compound has been incorporated into formulations containing iron oxide nanoparticles for 3D printing applications. These formulations can be used to create magnetic devices and MRI contrast agents, showcasing the compound's versatility beyond traditional drug delivery systems .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The compound’s ability to undergo various chemical transformations also allows it to act as a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Benzamide Derivatives with Varied Substituents

  • N-(3-(4-(Dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide (): Structural Differences: Replaces 3,5-dimethyl groups with 3,4,5-trimethoxy substituents and incorporates a phenylpropyl chain. The phenylpropyl chain may increase steric bulk, altering pharmacokinetics compared to the shorter dimethylaminopropyl chain in the target compound .
  • 3,5-Dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide (): Structural Differences: Substitutes the dimethylaminopropyl group with a benzodiazole ring. This contrasts with the flexible amine chain in the target compound, which may improve membrane permeability .

Amide Derivatives with Fluorinated Chains

  • Perfluorinated Sulfonamides (e.g., CAS 68555-78-2, –5):

    • Structural Differences : Feature perfluorinated alkyl chains and sulfonamide groups instead of benzamide.
    • Functional Impact : Fluorination increases chemical stability and lipophilicity, making these compounds effective as surfactants or water-repellent agents. However, they lack the aromatic pharmacophore critical for interactions with biological targets, unlike the target benzamide .
  • N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride (): Structural Differences: Combines a perfluorinated acyl group with a quaternary ammonium salt. Functional Impact: The quaternary ammonium group enhances solubility in polar solvents, while the perfluorinated chain provides extreme hydrophobicity. This dual functionality is absent in the target compound, which relies on a simpler tertiary amine .

Surfactant and Emulsifying Agents

  • Behenamidopropyl Dimethylamine (CAS 60270-33-9, ):
    • Structural Differences : Contains a C22 fatty acid (behenic acid) instead of the dimethylbenzamide group.
    • Functional Impact : The long alkyl chain enables strong intermolecular interactions, making it effective as an antistatic or emulsifying agent in cosmetics. The target compound’s aromatic core may limit its surfactant efficacy but could enhance bioactivity .

Pharmacological and Biochemical Insights

  • Benzamide Derivatives in Drug Discovery (): The 3,5-dimethyl substitution on the benzamide core may mimic natural ligands in enzyme-binding pockets, similar to trimethoxybenzamide derivatives used in neurological therapies . Compared to N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-hydroxybenzamide (), the target compound lacks the pyrimidinone and dibutyl groups, which are critical for specific protein interactions. This simplification may reduce off-target effects but also limit potency .
  • Role of the Dimethylaminopropyl Chain: This moiety is shared with compounds like N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide (). The tertiary amine facilitates protonation at physiological pH, enhancing solubility and enabling ionic interactions with biological membranes or receptors .

Biological Activity

N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a benzamide core with a dimethylamino propyl side chain. This structural configuration is crucial for its interaction with biological targets.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.33 g/mol

The biological activity of this compound primarily stems from its ability to modulate neurotransmitter systems, particularly serotonin receptors. Research indicates that this compound acts as a partial agonist or antagonist at the 5-HT1B receptor, which plays a role in mood regulation and anxiety disorders.

Interaction with Biological Targets

The dimethylamino group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes, influencing their activity and cellular processes.

1. Neuropharmacological Effects

This compound has been studied for its potential in treating neuropsychiatric conditions:

  • Serotonin Modulation : Exhibits significant activity at serotonin receptors, potentially influencing mood disorders and anxiety.
  • Case Study : In preclinical models, compounds similar to this compound demonstrated efficacy in reducing anxiety-like behaviors in rodents .

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

  • In Vitro Studies : It has shown activity against various cancer cell lines, including glioblastoma and prostate cancer models. The compound's mechanism includes inhibition of specific kinases involved in tumor growth .
  • Table of Anticancer Activity :
Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87MG10Raynaud et al., 2007
Prostate CancerPC315Raynaud et al., 2007
Breast CancerMDA-MB-46812Raynaud et al., 2007

3. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Research Findings : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains, although further investigation is needed to confirm these effects.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that allow for modifications to enhance its biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy and minimizing side effects.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodReagentsSolventYield (%)Reference
DCC/DMAPDCC, DMAPDCM65–75
EDC/HOBtEDC, HOBtDMF70–80

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Basic Research Question

  • 1H NMR : Key signals include:
    • Aromatic protons (3,5-dimethylbenzamide): δ 6.8–7.2 ppm (singlet for symmetry).
    • Dimethylamino group: δ 2.2–2.4 ppm (singlet, 6H).
    • Propyl chain: δ 1.6–1.8 ppm (m, 2H, CH2), 2.3–2.5 ppm (t, 2H, N-CH2) .
  • 13C NMR : Carbonyl (C=O) at ~167 ppm; quaternary aromatic carbons at ~138 ppm .
  • Mass Spectrometry (MS) : ESI-MS (M+H+) expected at m/z 277.2. Fragmentation patterns should confirm the propyl-dimethylamino side chain .

How can researchers investigate the structure-activity relationship (SAR) of this compound to elucidate its biological targets?

Advanced Research Question
SAR studies require systematic structural modifications and biological assays:

  • Modify substituents : Vary dimethyl groups on the benzamide ring or propyl chain length to assess hydrophobicity and binding affinity .
  • Functional assays : Test derivatives against target enzymes (e.g., dopamine receptors, kinases) using radioligand binding or enzymatic activity assays .
  • Computational modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding modes .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) to correlate lipophilicity with membrane permeability .

What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Dose-response curves : Ensure activity is concentration-dependent and calculate EC50/IC50 values .
  • Stability testing : Monitor compound integrity in assay buffers via LC-MS to exclude degradation artifacts .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50) and adjust for differences in cell lines or protocols .

How can the physicochemical properties of this compound be leveraged in drug delivery system design?

Advanced Research Question

  • Solubility enhancement : The tertiary amine group enables salt formation (e.g., hydrochloride) for improved aqueous solubility .
  • Lipid-based carriers : Incorporate into liposomes or micelles via hydrophobic benzamide interactions .
  • pH-responsive release : Exploit the dimethylamino group’s protonation in acidic environments (e.g., tumor tissues) for targeted delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.